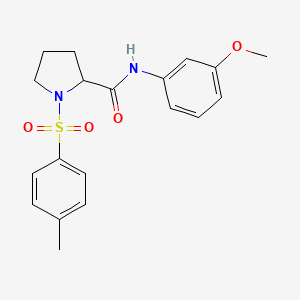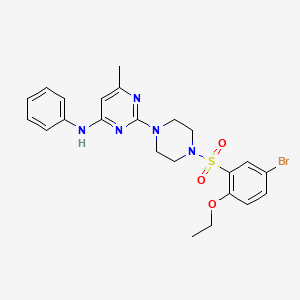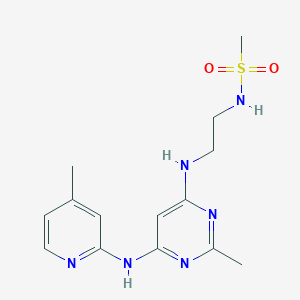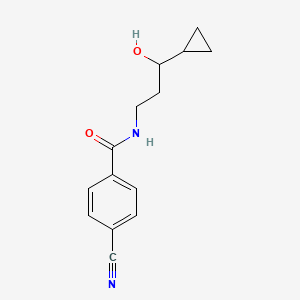![molecular formula C18H28N2 B2871993 (1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine CAS No. 401464-31-1](/img/structure/B2871993.png)
(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “(1E)-[1-(3-ethyl-5,5,8,8-tetramethyl-5,6,7,8-tetrahydronaphthalen-2-yl)ethylidene]hydrazine” is also known as Ethanone, 1-(3-ethyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)-, hydrazone . It has a molecular formula of C18H28N2 and a molecular weight of 272.43 .
Molecular Structure Analysis
The molecular structure of this compound is quite complex due to its large size and the presence of multiple functional groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
This compound has a number of physical and chemical properties. For instance, it has a molecular weight of 272.43 . More detailed properties like melting point, boiling point, and density could be determined through experimental measurements .Applications De Recherche Scientifique
Detection and Sensing Applications
- Fluoride Detection : A study by Bhattacharyya et al. (2018) described the synthesis of an asymmetric hydrazide for the naked eye detection of fluoride ions in aqueous acetonitrile. The practical utility of this compound was demonstrated through successful test kit responses and color changes in toothpaste solutions, highlighting its potential in environmental monitoring and public health (Bhattacharyya et al., 2018).
Anticancer and Antiviral Properties
- Anticancer Evaluation : Gouhar and Raafat (2015) synthesized derivatives reacting with various nucleophiles, including hydrazine, for anticancer evaluation. Their work underscores the potential of these compounds in developing new anticancer agents (Gouhar & Raafat, 2015).
- Antiviral Activities : Flefel et al. (2014) explored the antiviral activity of certain derivatives against H5N1 virus, showcasing the potential of these compounds in antiviral drug development (Flefel et al., 2014).
Synthetic Applications
- Heterocyclic System Synthesis : The versatility of these compounds extends to the synthesis of various heterocyclic systems, serving as precursors or intermediates in the synthesis of biologically active molecules. For example, the synthesis of pyrazoles and C-nucleosides from a dihydronaphtho[1',2':4,5]thieno[2,3-d]pyrimidin-11-yl derivative shows the potential in drug discovery and organic synthesis (Rashad et al., 2005).
Materials Science
- Pervaporation Membrane Development : Satyanarayana and Bhattacharya (2004) discussed the use of modified ethyl cellulose membranes for the pervaporation of hydrazine hydrate. This study highlights the application of these compounds in developing separation technologies, particularly in the production of anhydrous hydrazine (Satyanarayana & Bhattacharya, 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(E)-1-(3-ethyl-5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)ethylidenehydrazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2/c1-7-13-10-15-16(11-14(13)12(2)20-19)18(5,6)9-8-17(15,3)4/h10-11H,7-9,19H2,1-6H3/b20-12+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATFFPWBDRYCAG-UDWIEESQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1C(=NN)C)C(CCC2(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1/C(=N/N)/C)C(CCC2(C)C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-[(5-Phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2871912.png)




![(2,4-dimethoxyphenyl)(4-((5,6-dimethyl-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)methanone](/img/structure/B2871918.png)
![3-(4-methoxyphenyl)-2-methyl-9-(2-morpholinoethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2871919.png)
![2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2871921.png)
![3,6-dichloro-N-{3-hydroxy-2-[(pyridin-2-yl)methyl]propyl}pyridine-2-carboxamide](/img/structure/B2871922.png)
![N-(3-(dimethylamino)propyl)-N-(5-methoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B2871924.png)



![2-(5,6-Dihydro-1,4-dioxine-2-carboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2871933.png)
